Fenpiverinium bromide
Overview
Description
Fenpiverinium bromide is an anticholinergic and antispasmodic compound . It is marketed as a combination drug with pitofenone hydrochloride and either nimesulide or metamizole in Eastern Europe and India to treat smooth muscle spasms and pain .
Molecular Structure Analysis
The molecular formula of Fenpiverinium bromide is C22H29BrN2O . The average mass is 417.383 Da and the monoisotopic mass is 416.146332 Da .Chemical Reactions Analysis
While specific chemical reactions involving Fenpiverinium bromide are not detailed in the sources, it’s important to note that Fenpiverinium bromide is an anticholinergic and antispasmodic compound . This suggests that it likely interacts with cholinergic receptors in the body, but the exact chemical reactions are not specified .Physical And Chemical Properties Analysis
The molecular weight of Fenpiverinium bromide is 417.4 g/mol . The molecular formula is C22H29BrN2O . Unfortunately, the specific physical properties such as melting point, boiling point, and density were not found in the available sources .Scientific Research Applications
1. Pain Management After Surgical Abdominal and Pelvic Operations
- Application Summary: Fenpiverinium bromide, in combination with ketorolac tromethamine and pitofenone hydrochloride, has been studied for its efficacy in managing pain after surgical abdominal and pelvic operations .
- Methods of Application: The study treatment was initiated with a parenteral form of the study drug for the first 24 hours, and then switched to an oral formulation .
- Results: The aim of the study was to test the hypothesis that the combination was non-inferior (phase II) and superior (phase III) than ketorolac tromethamine monotherapy due to the additional relaxing effect of pitofenone and fenpiverinium on the smooth muscles of internal organs . The study also aimed to show that the combination is safe and well-tolerated in people who have pain after surgical abdominal and pelvic operations .
2. Treatment of Smooth Muscle Spasms and Pain
- Application Summary: Fenpiverinium bromide is an anticholinergic and antispasmodic compound. It is marketed as a combination drug with pitofenone hydrochloride and either nimesulide or metamizole in Eastern Europe and India to treat smooth muscle spasms and pain .
- Results: The combination with metamizole was removed from the market in Lithuania for safety reasons in 2000 .
3. Spectrophotometric Assay
- Application Summary: A novel, simple, and sensitive spectrophotometric method for the assay of Fenpiverinium bromide has been developed .
In 2016, India banned the marketing of the combination with nimesulide along with 344 other combination drugs . The order was overturned in December and appealed by the Government in January 2017 .
In 2016, India banned the marketing of the combination with nimesulide along with 344 other combination drugs . The order was overturned in December and appealed by the Government in January 2017 .
Safety And Hazards
properties
IUPAC Name |
4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanamide;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.BrH/c1-24(16-9-4-10-17-24)18-15-22(21(23)25,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3,(H-,23,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAHPMMCPXYARU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046484 | |
Record name | Fenpiverinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenpiverinium bromide | |
CAS RN |
125-60-0 | |
Record name | Fenpiverinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpiverinium bromide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenpiverinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenpiverinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENPIVERINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36479UA8GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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